5-Cyano-2-methylnicotinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-cyano-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H7N3O/c1-5-7(8(10)12)2-6(3-9)4-11-5/h2,4H,1H3,(H2,10,12) |
InChI Key |
OFJJFLBMECWQOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyano 2 Methylnicotinamide and Its Analogs
Classical Synthetic Routes to 5-Cyano-2-methylnicotinamide
Classical synthetic strategies for constructing the this compound scaffold often rely on established, robust reactions that build the pyridine (B92270) ring from acyclic precursors or modify existing pyridine rings.
Multi-component Reaction Strategies (e.g., involving malononitrile (B47326), aldehydes)
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like substituted pyridines in a single step from simple starting materials. One-pot syntheses of 2-amino-3-cyanopyridine (B104079) derivatives frequently employ a mixture of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt. nih.govnih.gov While not directly yielding this compound, these methods provide a foundational framework.
A common approach involves the condensation of an aldehyde with malononitrile to form an arylidenemalononitrile intermediate. This intermediate then undergoes a Michael addition with an enamine or an imine, formed in situ from a ketone and ammonium acetate (B1210297), followed by cyclization and aromatization to yield the 2-amino-3-cyanopyridine core. nih.gov The general mechanism for a catalyst-driven synthesis of 2-amino-3-cyanopyridine derivatives is outlined below:
Activation of the aldehyde's carbonyl group by a catalyst.
Nucleophilic attack by malononitrile to form an arylidenemalononitrile.
Reaction of the arylidenemalononitrile with an imino derivative (formed from a ketone and ammonium acetate) via Michael addition.
Subsequent cyclization and aromatization to furnish the final 2-amino-3-cyanopyridine product. nih.gov
Various catalysts, including nanostructured diphosphates like Na2CaP2O7, have been shown to be effective in these solvent-free reactions, leading to high yields. nih.gov
| Aldehyde | Ketone | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | Na2CaP2O7 | 94 | nih.gov |
| 4-Chlorobenzaldehyde | Acetophenone | Na2CaP2O7 | 92 | nih.gov |
| 4-Methylbenzaldehyde | Cyclohexanone | Na2CaP2O7 | 88 | nih.gov |
Microwave-assisted organic synthesis has also been employed to accelerate the one-pot synthesis of 2-amino-3-cyanopyridine derivatives from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate, often without the need for a solvent. nih.gov
Pyridine Ring Formation Approaches
Beyond multi-component reactions, several classical named reactions are instrumental in the de novo synthesis of the pyridine ring. These methods offer different pathways to control the substitution pattern on the resulting heterocycle.
Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt. It is a versatile method for producing dihydropyridines, which can then be oxidized to the corresponding pyridines. acs.org
Guareschi-Thorpe Pyridine Synthesis: This synthesis utilizes the condensation of a keto-ester with cyanoacetamide in the presence of a base. The initial product is a 2-pyridone, which can be further functionalized. acs.org
Krohnke Pyridine Synthesis: This approach involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to yield 2,4,6-trisubstituted pyridines. acs.org
Thorpe-Ziegler Reaction: This intramolecular cyclization of dinitriles in the presence of a base is conceptually related to the Dieckmann condensation and is a powerful tool for forming cyclic ketones, which can be precursors to pyridines. rsc.orgacs.org The reaction proceeds via the formation of a β-iminonitrile, which upon acidic hydrolysis yields a cyclic ketone. acs.org
Functional Group Interconversions on Precursors
Often, the direct synthesis of this compound is challenging, and a more feasible approach involves the synthesis of a closely related precursor followed by functional group interconversions. For instance, a common strategy is the synthesis of a corresponding ester or carboxylic acid, which is then converted to the primary amide.
The synthesis of ethyl or methyl esters of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids has been reported. digitellinc.com These esters can undergo alkaline hydrolysis followed by acidification to yield the corresponding carboxylic acids. digitellinc.com The resulting carboxylic acid can then be converted to the desired nicotinamide (B372718) through standard amidation procedures.
Common methods for converting a carboxylic acid to a primary amide include:
Activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by reaction with ammonia.
Conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia.
Direct reaction of the carboxylic acid with ammonia at high temperatures.
Advanced Synthetic Approaches and Catalytic Methods
Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of complex molecules like this compound, focusing on catalytic processes and high regioselectivity.
Reductive Amination Pathways for Analog Preparation
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and an amine or ammonia. wikipedia.org This reaction is particularly useful for preparing a diverse range of analogs of this compound by varying the amine component.
The reaction typically proceeds in one pot and involves the formation of an intermediate imine or iminium ion, which is then reduced in situ by a suitable reducing agent. wikipedia.org
Common reducing agents for reductive amination include:
Sodium cyanoborohydride (NaBH3CN): This reagent is selective for the reduction of the iminium ion over the carbonyl starting material. commonorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (STAB): A milder and often more effective reagent than sodium cyanoborohydride, particularly for less reactive ketones. commonorganicchemistry.comorganic-chemistry.org
Borane-pyridine complex (BAP): An excellent and less toxic alternative to sodium cyanoborohydride. tandfonline.com
Catalytic hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas. wikipedia.org
The preparation of N-substituted-3-amino-4-halopyridines, valuable precursors for various heterocyclic systems, has been achieved through a deprotection/reductive amination protocol mediated by trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate. nih.gov This highlights the utility of reductive amination in creating diverse pyridine-based scaffolds.
Regioselective Synthesis Strategies
Controlling the position of substituents on the pyridine ring is a critical challenge in the synthesis of a specific isomer like this compound. Several advanced strategies have been developed to achieve high regioselectivity.
Directed Ortho Metalation (DoM): This powerful technique utilizes a directing group to guide the deprotonation and subsequent functionalization of an aromatic ring at the position ortho to the directing group. For pyridines, various substituents can act as directing groups, allowing for regioselective introduction of electrophiles. rsc.org
Functionalization of Pre-functionalized Pyridines: A common strategy involves starting with a pyridine ring that already possesses one or more substituents, which then direct the introduction of subsequent functional groups. For example, the electronic properties of an existing substituent can influence the regioselectivity of electrophilic or nucleophilic aromatic substitution. Electron-withdrawing groups on the pyridine ring, such as a cyano or nitro group, can direct incoming nucleophiles to specific positions. nih.gov
Pyridine N-oxides: The use of pyridine N-oxides is a well-established method for activating the pyridine ring and controlling regioselectivity. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack. Subsequent removal of the N-oxide group regenerates the pyridine ring. A regioselective synthesis of 2- or 4-substituted pyridines has been achieved by the addition of malonate anions to pyridine N-oxide derivatives activated with trifluoromethanesulfonic anhydride. nih.gov Similarly, the addition of Grignard reagents to pyridine N-oxides provides a regioselective route to 2-substituted pyridines. rsc.orgrsc.org
Minisci-Type Reactions with Blocking Groups: The Minisci reaction involves the radical alkylation of electron-deficient heterocycles. To control the regioselectivity, particularly for C4-alkylation of pyridines, a blocking group can be employed. A maleate-derived blocking group has been shown to effectively direct Minisci-type decarboxylative alkylation to the C4 position. nih.gov
Microwave-Assisted Synthetic Methods
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.com The application of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds like this compound and its analogs.
While a specific, detailed protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles of MAOS can be applied to its synthesis based on established methods for similar structures. For instance, the synthesis of substituted pyrimidines has been efficiently achieved using microwave heating. researchgate.net A plausible microwave-assisted approach for the synthesis of this compound could involve the condensation of a suitable precursor, such as 2-chloro-5-cyanonicotinamide, with a methylating agent under microwave irradiation. The use of a suitable solvent that efficiently absorbs microwave energy, like ethanol (B145695) or dimethylformamide (DMF), would be crucial. Reaction conditions, such as temperature and irradiation time, would need to be optimized, but based on similar syntheses, temperatures in the range of 100-170°C and reaction times of a few minutes to an hour could be expected. nih.gov
The synthesis of 2-alkyl-substituted chromone (B188151) derivatives via a base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes under microwave heating (170°C for 1 hour) demonstrates the efficiency of this method for constructing substituted heterocyclic systems. nih.gov Similarly, the synthesis of 4-substituted 2-methylthiopyrimidines from a chlorine precursor has been achieved in moderate to excellent yields within minutes using microwave assistance. researchgate.net These examples underscore the potential of microwave irradiation to facilitate the rapid and efficient synthesis of this compound and its analogs.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Compound Type | Conventional Method | Microwave-Assisted Method | Reference |
| 4-Substituted 2-Methylthiopyrimidines | Prolonged reaction times, use of DMF and NaH | Few minutes reaction time, green chemistry approach | researchgate.net |
| 2-Alkyl-substituted Chromones | Not specified | 1 hour at 170°C, 43-88% yield | nih.gov |
| Tris(N,N-diimine)chromium(III) complexes | Time-consuming | 90 seconds at 110°C, 94% yield | mdpi.com |
Derivatization Strategies and Scaffold Modifications of this compound
The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a wide array of derivatives with potentially diverse properties. These modifications can be broadly categorized into functionalization of the amide group, introduction of substituents on the pyridine ring, and the attachment of linkers for the development of more complex molecules.
The amide group of this compound is a prime target for functionalization, enabling the synthesis of N-substituted derivatives. Standard amide bond-forming reactions can be employed to introduce a variety of substituents, including alkyl, aryl, and heteroaryl groups.
For example, the synthesis of N-aryl-5-cyano-2-thiocytosines has been achieved through the reaction of a silyl (B83357) derivative of 6-aryl-5-cyano-2-thiouracil with an O-peracetyl-β-d-pyranose, followed by ammonolysis. researchgate.net A similar strategy could be adapted for this compound, where the primary amide is converted to an N-substituted amide. The synthesis of N-Aryl-5-Substituted-2-Oxazolidinones via nucleophilic epoxide ring opening and intramolecular acyl substitution of epoxy carbamates also highlights methods for creating substituted amide-like structures. researchgate.net
The reactivity of the amide can be modulated to achieve specific transformations. For instance, α-functionalization of amides can be achieved through umpolung transformation, rendering the α-position electrophilic and allowing for reaction with various nucleophiles. acs.org
Table 2: Examples of Amide Functionalization on Related Scaffolds
| Starting Scaffold | Reagents and Conditions | Functionalized Product | Reference |
| 6-Aryl-5-cyano-2-thiouracil | 1. O-peracetyl-β-d-pyranose, 2. Ammonolysis | β-d-nucleoside of 6-aryl-5-cyano-2-thiocytosine | researchgate.net |
| Epoxy Carbamates | Nucleophilic epoxide ring opening, intramolecular acyl substitution | N-Aryl-5-Substituted-2-Oxazolidinones | researchgate.net |
| Amides | Umpolung transformation, various nucleophiles | α-Functionalized Amides | acs.org |
The pyridine ring of this compound provides several positions for the introduction of new substituents, which can significantly influence the molecule's electronic properties, solubility, and biological activity. The presence of the electron-withdrawing cyano group at the 5-position can affect the reactivity of the ring, making certain positions more susceptible to nucleophilic or electrophilic attack. nih.gov
Halogenation: Halogens are versatile substituents that can serve as handles for further functionalization through cross-coupling reactions. wikipedia.orgbritannica.com The introduction of halogens like chlorine, bromine, or iodine onto the pyridine ring can be achieved through various electrophilic halogenation methods. The choice of halogenating agent and reaction conditions would depend on the desired regioselectivity.
Introduction of Amino and Alkoxy Groups: Amino groups can be introduced either directly or by reduction of a nitro group. The synthesis of 2-amino substituted benzothiazoles often involves the reaction of 2-aminothiophenol (B119425) with various reactants, a strategy that could be conceptually applied to the synthesis of amino-substituted nicotinamides. mdpi.comresearchgate.net Alkoxy groups can be introduced via nucleophilic aromatic substitution reactions on a suitably activated pyridine ring (e.g., a halo-substituted precursor). The regioselective synthesis of alkoxy-substituted phenazines provides insights into strategies for introducing such groups. nih.gov
Table 3: Examples of Substituent Introduction on Aromatic Rings
| Reaction Type | Reagents and Conditions | Introduced Substituent | Reference |
| Halogenation | N-Halosuccinimides in DMSO | Halogen | acs.org |
| Amination (from nitro group) | Reduction (e.g., SnCl2, H2) | Amino | mdpi.com |
| Alkoxylation (via nucleophilic substitution) | Alcohol, Base | Alkoxy | nih.gov |
The incorporation of chemical linkers onto the this compound scaffold is a key strategy for the design of more complex molecules, such as bivalent ligands or theranostic agents. Linkers can be attached to various positions of the molecule, most commonly at the amide nitrogen or on the pyridine ring, to connect it to another pharmacophore, a fluorescent tag, or a targeting moiety.
The design and synthesis of theranostic vitamin-linker-taxoid conjugates demonstrate the use of linkers to connect a targeting moiety (vitamin) and a therapeutic agent (taxoid) to a central scaffold. nih.gov The synthesis often involves click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, for efficient and specific conjugation. Polyethylene glycol (PEG) linkers are commonly used to improve the solubility and pharmacokinetic properties of the resulting conjugates.
The synthesis of 5-cyano-tryptophan as a spectroscopic reporter also illustrates the concept of incorporating a functional group that can act as a probe, which is conceptually similar to attaching a linker for specific purposes. nih.gov
Table 4: Examples of Linker Chemistry in Compound Design
| Application | Linker Type | Conjugation Chemistry | Reference |
| Theranostic Conjugates | PEG, Disulfide | Click Chemistry (CuAAC) | nih.gov |
| Spectroscopic Reporter | (Implicitly the amino acid backbone) | Peptide Synthesis | nih.gov |
Computational Chemistry and Molecular Modeling Studies of 5 Cyano 2 Methylnicotinamide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules. nih.govnih.gov These calculations provide a theoretical framework to understand the distribution of electrons within a molecule, which in turn governs its chemical behavior. karazin.ua For derivatives of 5-cyano-2-methylnicotinamide, DFT calculations have been employed to determine optimized geometries and predict various molecular properties. materialsciencejournal.org
HOMO-LUMO Energy Level Analysis
A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. materialsciencejournal.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.
Theoretical studies on related nicotinamide (B372718) structures have utilized DFT to calculate these energy levels. materialsciencejournal.org For instance, in a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO energy gap was calculated to be significant, indicating a stable molecular structure. materialsciencejournal.org The analysis of HOMO and LUMO energy levels helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.net
Below is an interactive data table showcasing representative HOMO-LUMO energy data for a related compound, illustrating the type of information gleaned from these studies.
Table: Calculated quantum chemical parameters for a related cyano-pyridine derivative. Data adapted from a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is widely used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein. nih.gov
In studies involving nicotinamide derivatives, molecular docking has been used to investigate their potential as inhibitors of various enzymes. For example, derivatives have been docked into the active sites of proteins implicated in cancer to predict their binding modes and affinities. acs.orgnih.gov These simulations can reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For instance, studies on related compounds have shown that the cyano group can form important hydrogen bonds with amino acid residues like Tyr475 in the active site of certain enzymes. sci-hub.se
The following interactive table presents hypothetical docking scores for this compound against various protein targets, illustrating the output of such simulations.
Table: Hypothetical docking scores of this compound with various protein targets.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. nih.gov These simulations are crucial for understanding the flexibility of ligands like this compound and how their conformation might change upon binding to a target.
MD simulations can complement docking studies by providing a more dynamic picture of the ligand-target interactions. unito.it For example, a simulation can show how a molecule explores different conformations within a binding pocket and how water molecules might mediate interactions. pageplace.de Conformational analysis of related cyclic ADP-ribose analogues has shown that the conformation in solution can be linked to their biological activity. nih.gov
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling aims to understand how the chemical structure of a compound influences its biological activity. auhs.edu By systematically modifying the structure of a lead compound like this compound and evaluating the activity of the resulting analogues, researchers can identify key structural features required for potency and selectivity. acs.org
For nicotinamide derivatives, SAR studies have revealed important insights. For instance, the presence and position of substituents on the pyridine (B92270) ring can significantly impact activity. jddtonline.info Studies on related nicotinamide N-methyltransferase (NNMT) inhibitors have shown that electron-withdrawing groups, such as a cyano group, can enhance inhibitory potency. universiteitleiden.nl The replacement of certain groups can also be detrimental to activity, highlighting the specific structural requirements for interaction with the target. jddtonline.info
The table below summarizes some general SAR findings for nicotinamide derivatives.
Table: Structure-Activity Relationship insights for nicotinamide derivatives.
Energy Frameworks and Lattice Energy Calculations in Solid-State Chemistry
In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Energy framework calculations and lattice energy estimations are computational tools used to understand and quantify these interactions. These methods can analyze the supramolecular assembly of molecules and predict the stability of the crystal structure. researchgate.net
For nicotinamide and its derivatives, hydrogen bonding often plays a crucial role in the formation of their crystal structures. researchgate.net Computational studies can identify and quantify the strength of these hydrogen bonds, as well as other non-covalent interactions like π-π stacking. researchgate.net These analyses provide a deeper understanding of the forces that dictate the crystal packing and, consequently, the physicochemical properties of the solid material.
Chemical Reactivity and Mechanistic Studies of 5 Cyano 2 Methylnicotinamide
Reactivity of the Cyano Group (-CN)
The cyano group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis: The hydrolysis of nitriles, including the cyano group in 5-Cyano-2-methylnicotinamide, can proceed under acidic or basic conditions to yield a carboxylic acid. This reaction typically proceeds via an amide intermediate. masterorganicchemistry.com Studies on related molecules like 5-cyanovaleramide have shown that the cyano group can be more reactive than an amide group under certain conditions, such as in near-critical water. umich.edu The hydrolysis of nitriles is a well-established transformation in organic synthesis. masterorganicchemistry.com
Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can facilitate the reduction of nitriles to aldehydes. chemistrysteps.com The reduction of related nicotinonitrile cations has been studied, demonstrating the susceptibility of the cyano-substituted pyridine (B92270) system to reduction. cdnsciencepub.com
Cycloaddition Reactions: The cyano group can participate as a dienophile or enophile in cycloaddition reactions, although it is generally unactivated for such roles. nih.gov These reactions, such as the Diels-Alder or ene reactions, provide pathways for the synthesis of complex heterocyclic structures. nih.govwikipedia.org While specific examples involving this compound are not extensively documented, the general reactivity pattern of nitriles in cycloadditions is a field of active research. nih.govrsc.orgyoutube.com
Reactivity of the Amide Moiety (-CONH₂)
The amide group in this compound can also undergo several important reactions, most notably hydrolysis.
Hydrolysis: Amide hydrolysis, which converts the amide into a carboxylic acid and ammonia (B1221849), typically requires heating with aqueous acid or base for extended periods. masterorganicchemistry.com This relative stability is crucial for the function of many biological molecules containing amide (peptide) bonds. masterorganicchemistry.com Enzymatic hydrolysis of amides, for instance by nicotinamidase, is a key metabolic reaction for related compounds like nicotinamide (B372718). nih.govresearchgate.net
Dehydration: The dehydration of the primary amide group to a nitrile is a known transformation, often achieved using dehydrating agents. google.com For nicotinamide itself, this conversion to nicotinonitrile can be mediated by reagents like trifluoroacetic anhydride.
Pyridine Ring Transformations
The pyridine ring in this compound is an aromatic system that can undergo transformations at the nitrogen atom or on the ring carbons.
N-Alkylation and N-Oxidation: The nitrogen atom of the pyridine ring can be alkylated to form pyridinium (B92312) salts. cdnsciencepub.com It can also be oxidized to an N-oxide, a transformation that can facilitate further substitution reactions on the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing cyano group makes the pyridine ring susceptible to nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com In related 5-cyano-6-substituted pyrimidine (B1678525) derivatives, the cyano group has been shown to increase the electrophilicity of the ring, facilitating nucleophilic attack. nih.gov This type of reaction is a powerful tool for the synthesis of substituted pyridines. d-nb.info
Electrophilic Aromatic Substitution: As an aromatic compound, the pyridine ring can undergo electrophilic substitution, although the pyridine nitrogen deactivates the ring towards electrophilic attack compared to benzene. The existing substituents on the ring will direct the position of any further substitution.
Redox Chemistry and Potential as Redox Probes
The redox behavior of this compound is influenced by the pyridine ring and the cyano group. Nicotinamide derivatives are central to biological redox reactions as part of the NAD⁺/NADH coenzyme system. wikipedia.org
Studies on the reduction of nicotinonitrile cations by 1,4-dihydronicotinamides have provided insights into the kinetics and mechanisms of hydride transfer reactions involving cyano-substituted pyridinium rings. cdnsciencepub.com The electrochemical properties of related nicotinamide derivatives have been investigated using techniques like cyclic voltammetry to determine their HOMO-LUMO energy levels. tandfonline.com While direct studies of this compound as a redox probe are not widely reported, the established redox activity of the nicotinamide core suggests potential in this area.
| Compound/System | Redox Process | Key Findings |
| Nicotinonitrile cations | Reduction by 1,4-dihydronicotinamides | The cyano group influences the rate of reduction. cdnsciencepub.com |
| Nicotinamide derivatives | Electrochemical properties | HOMO-LUMO energy levels can be estimated by cyclic voltammetry. tandfonline.com |
| Nicotinamide | Biological redox reactions | A key component of the NAD⁺/NADH redox couple. wikipedia.org |
This table summarizes the redox chemistry of related nicotinamide compounds, providing a basis for understanding the potential redox behavior of this compound.
Coordination Chemistry with Metal Centers
The nitrogen atom of the pyridine ring and the oxygen atom of the amide group in this compound are potential coordination sites for metal ions.
In metal complexes with related nicotinamide and isonicotinamide (B137802) ligands, coordination typically occurs through the pyridine ring nitrogen. scispace.commdpi.com The amide group is generally a weaker coordination site. In some cases, the amide oxygen can also coordinate, leading to chelation or bridging behavior. mdpi.com
Spectroscopic techniques such as infrared (IR) and UV-Visible spectroscopy, along with X-ray crystallography, are used to characterize the binding modes in these metal complexes. scirp.orgmdpi.comresearchgate.netresearchgate.net For instance, in complexes of Co(II) with 2-methylthionicotinate and various N-heterocyclic ligands including nicotinamide, the nicotinamide ligand coordinates through the pyridine nitrogen. researchgate.net
| Metal Ion | Ligand | Coordination Site(s) |
| Co(II) | Nicotinamide | Pyridine Nitrogen researchgate.net |
| Cu(II) | Isonicotinamide | Pyridine Nitrogen, Amide Oxygen (bridging) mdpi.com |
| Cr(I) | Nicotinamide | Pyridine Nitrogen scispace.com |
| Zn(II) | N-substituted nicotinamide | Pyridine Nitrogen acs.org |
This table illustrates the common coordination modes of nicotinamide and its derivatives with various metal ions, suggesting the likely binding behavior of this compound.
Supramolecular Chemistry and Solid State Forms of 5 Cyano 2 Methylnicotinamide and Analogs
Cocrystallization Strategies and Engineering
There is no available research detailing cocrystallization strategies or the engineering of cocrystals involving 5-Cyano-2-methylnicotinamide.
Hydrogen Bonding Networks in Cocrystals
Specific hydrogen bonding networks for cocrystals of this compound have not been reported.
Noncovalent Interactions in Crystal Packing
There are no studies available that analyze the noncovalent interactions, such as π-π stacking or C-H···π interactions, in the crystal packing of this compound.
Polymorphism and Pseudopolymorphism Studies
No dedicated studies on the polymorphism or pseudopolymorphism of this compound were found in the literature.
Formation of Molecular Salts
The formation of molecular salts through proton transfer from an acidic coformer to the pyridine (B92270) nitrogen of this compound has not been documented. The pKa difference between a coformer and the pyridine nitrogen is a critical factor in predicting salt versus cocrystal formation. mdpi.com
Polymerization and Supramolecular Polymer Formation
There is no information on the involvement of this compound in forming coordination or supramolecular polymers. While nicotinamide-based ligands are used to construct such polymers, specific examples using this compound are absent from the reviewed literature. mdpi.comnih.gov
Biological Activity and Mechanistic Insights Pertaining to the 5 Cyano 2 Methylnicotinamide Scaffold
Enzyme Interaction and Inhibition Studies
The 5-cyano-2-methylnicotinamide scaffold is particularly prominent in the design of enzyme inhibitors, leveraging its structural features to interact with the active sites of key metabolic enzymes.
Nicotinamide (B372718) N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in metabolism by catalyzing the methylation of nicotinamide and other pyridine-containing compounds. nih.govnih.gov Overexpression of NNMT has been implicated in various diseases, including cancer, diabetes, and obesity, making it a significant therapeutic target. acs.orgdiva-portal.org The development of small-molecule inhibitors for NNMT has been an area of intense research, with many potent inhibitors incorporating a structure related to the this compound scaffold. acs.orgresearchgate.net
A prevalent strategy in designing potent NNMT inhibitors involves creating bisubstrate analogues. These molecules are engineered to simultaneously occupy the binding sites of both the substrate (nicotinamide, NAM) and the cofactor (S-adenosyl-L-methionine, SAM) within the enzyme's active site. nih.govacs.org This dual occupancy can lead to high potency and selectivity. acs.org Inhibitors based on this principle often consist of two covalently linked fragments that mimic the respective binding moieties of NAM and SAM. researchgate.netontosight.ai
Research has shown that linking a nicotinamide mimic to a SAM-like fragment through various spacers can produce inhibitors with activities in the low nanomolar range. universiteitleiden.nl The design of these inhibitors is often guided by the crystal structure of human NNMT, which reveals two adjacent binding pockets for the substrate and cofactor. nih.gov By mimicking the transition state of the methylation reaction, these bisubstrate inhibitors can achieve potent enzymatic inhibition. ontosight.ai For example, a series of inhibitors was developed where a nicotinamide mimic, including electron-deficient aromatic groups, was connected to a SAM mimic via a trans-alkene linker, resulting in one of the most potent NNMT inhibitors reported to date. diva-portal.org
| Inhibitor Type | Structural Feature | Reported Potency (IC50) | Reference |
|---|---|---|---|
| Styrene-based bisubstrate mimic (Compound 17u) | para-cyano-substituted styrene (B11656) | 3.7 nM | acs.org |
| Alkyl-linked bisubstrate mimic | Saturated three-carbon linker | 54 nM | acs.org |
| Naphthalene-based bisubstrate mimic | Truncated naphthalene (B1677914) moiety | Moderate inhibition | universiteitleiden.nl |
The cyano (-C≡N) group is a critical functional group in the design of highly potent NNMT inhibitors. Its electron-withdrawing nature and ability to act as a hydrogen bond acceptor contribute significantly to the binding affinity of inhibitors within the NNMT active site. acs.org
In a series of styrene-based bisubstrate inhibitors, the introduction of a cyano group at the para-position of the aromatic ring led to a dramatic increase in inhibitory potency. The para-cyano substituted compound 17u was identified as an extremely potent NNMT inhibitor with an IC50 value of 3.7 nM. acs.org Molecular modeling studies provided a rationale for this high potency, predicting that the para-cyano group forms crucial hydrogen bonding interactions with the side chains of two serine residues, S201 and S213, located in the nicotinamide binding pocket of NNMT. acs.org In contrast, the corresponding ortho-cyano analogue showed no significant inhibition, and the meta-cyano analogue was significantly less potent, highlighting the critical importance of the cyano group's position for optimal interaction. universiteitleiden.nl The replacement of the para-cyano group with a primary amide resulted in a substantial decrease in potency, further emphasizing the unique contribution of the nitrile functionality to high-affinity binding. acs.org
| Compound | Cyano Group Position | NNMT Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| Compound 17u | para | 3.7 nM | universiteitleiden.nl |
| Compound 17t | meta | 0.86 µM | universiteitleiden.nl |
| Compound 17s | ortho | >25 µM | universiteitleiden.nl |
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide. nih.govresearchgate.net Due to the high demand for NAD+ in cancer cells for energy and signaling, NAMPT has emerged as an attractive target for cancer therapy. nih.govresearchgate.net Several potent and selective small-molecule inhibitors of NAMPT have been developed, some of which are in clinical trials. nih.gov
While direct studies on this compound as a NAMPT inhibitor are not prevalent in the reviewed literature, related structures containing a cyanonicotinamide core have shown activity. For instance, a compound featuring a pyridine (B92270) ring attached to an amide group, sharing structural motifs with the cyanonicotinamide scaffold, was found to be a potent inhibitor of NAMPT with an IC50 of 25.3 nM. evitachem.com This suggests that the general scaffold can be adapted to target the nicotinamide-binding site of NAMPT. Many known NAMPT inhibitors are competitive with nicotinamide, binding in the same active site. nih.gov
The structural framework of cyanonicotinamides may allow for interactions with other enzymes as well. For NNMT, it has been noted that many compounds with a pyridine-based structure can act as substrates, and those that are poor substrates can function as competitive inhibitors. nih.gov This suggests that derivatives of the this compound scaffold could potentially modulate other methyltransferases or NAD+-utilizing enzymes, although this requires specific investigation. For example, a potent styrene-based NNMT inhibitor (compound 17u) showed good selectivity against a panel of other methyltransferases, including PNMT, PRMT5, and DOT1L, indicating that high selectivity for NNMT is achievable. diva-portal.org
Additionally, compounds with a related 6-cyano-nicotinamide core have been reported to act as smooth muscle relaxants through calcium channel blockade or as inhibitors of enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β) and aldosterone (B195564) synthase (CYP11B2). evitachem.com These findings highlight the versatility of the cyano-substituted pyridine carboxamide scaffold in interacting with a range of biological targets beyond the primary metabolic enzymes discussed.
Nicotinamide N-Methyltransferase (NNMT) Inhibition Mechanisms
Receptor Binding Profiling
Direct studies detailing the receptor binding profile of this compound are limited in the available scientific literature. However, research into structurally related compounds provides some insights. For example, a molecule containing a 5-cyano-furan-2-carboxamide moiety, [11C]CPPC, was developed as a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase. acs.org This indicates that the cyano-amide fragment can be incorporated into structures that bind to kinase receptors. The binding of this class of inhibitors to CSF1R involves hydrogen bonding between the amide group and the receptor's backbone, along with hydrophobic interactions. acs.org This suggests that the this compound scaffold could potentially be explored for its interaction with various receptor types, though specific screening and profiling would be necessary to determine any such activity.
In Vitro Cellular Activity
Derivatives of the this compound scaffold have demonstrated notable antiproliferative activity against several human cancer cell lines. A study involving a series of 19 derivatives of nicotinamide, synthesized from pyridinethione, were evaluated for their effects on HCT-116 (colorectal carcinoma), HepG-2 (liver carcinoma), and MCF-7 (breast cancer) cell lines using the MTT assay. acs.org The results indicated that many of these compounds exhibited dose-dependent suppression of cancer cell growth. acs.org
Specifically, compounds designated as 3b, 4c–5d, 7b–12a, 10d, and 13b were found to be selectively active against both liver and colon cancer cell lines, while showing less activity against breast cancer cells. acs.orgnih.gov For instance, against the HepG2 liver cancer cell line, 18 of the tested compounds showed strong cytotoxic activities. acs.org In the case of the HCT-116 colorectal carcinoma cell line, 17 of the compounds displayed more potent cytotoxic activities than the reference drug, doxorubicin. acs.org Conversely, most of the synthesized compounds exhibited significantly less cytotoxic activity against the MCF-7 breast cancer cell line compared to doxorubicin. acs.org Importantly, all tested compounds showed low cytotoxicity against the non-tumor fibroblast-derived cell line (BJ-1), suggesting a favorable safety profile for these potential anticancer agents. acs.orgsemanticscholar.org
The antiproliferative effects of these compounds are linked to their chemical structures. For example, some thienopyrimidine derivatives, which can be synthesized from the nicotinamide scaffold, have shown inhibitory properties against protein tyrosine kinases (PTKs), which are therapeutic targets in cancer treatment. mdpi.com The introduction of a naphthalene moiety into bisubstrate-like inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer, significantly increased their activity, with the most active inhibitor showing a dose-dependent inhibitory effect on the proliferation of the HSC-2 human oral cancer cell line. acs.org
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Target Cell Line | Activity | Reference |
|---|---|---|---|
| 3b, 4c–5d, 7b–12a, 10d, 13b | HCT-116 (Colon) | Selectively Active | acs.orgnih.gov |
| 3b, 4c–5d, 7b–12a, 10d, 13b | HepG-2 (Liver) | Selectively Active | acs.orgnih.gov |
| Most derivatives | MCF-7 (Breast) | Low Activity | acs.org |
| All tested compounds | BJ-1 (Non-tumor) | Low Cytotoxicity | acs.orgsemanticscholar.org |
| Thienopyrimidine derivatives | Protein Tyrosine Kinases | Inhibitory Properties | mdpi.com |
The antimicrobial potential of compounds derived from the this compound scaffold has also been explored. A study on newly synthesized nicotinamides, derived from nicotinic acid and thiocarbohydrazones, evaluated their in vitro antimicrobial activity against a panel of microorganisms including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans. mdpi.com The results showed that P. aeruginosa was the most susceptible to these compounds, while C. albicans was the least susceptible. mdpi.com
One particular compound, NC 3, demonstrated significant inhibition of P. aeruginosa and K. pneumoniae growth at a concentration of 0.016 mM. mdpi.com Another compound, NC 5, was most effective against the gram-positive bacteria S. aureus and E. faecalis at a concentration of 0.03 mM. mdpi.com These findings suggest that nicotinamide derivatives could serve as promising leads for the development of new antimicrobial agents. researchgate.net The assessment of microbial activity can be performed using various methods, including dehydrogenase assays which utilize stains like 5-cyano-2,3-ditolyl tetrazolium chloride to visualize respiratory activity in individual cells. researchgate.net
Structure-Activity Relationships (SAR) Related to Biological Potency
The biological potency of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings and other parts of the molecule. nih.govnih.gov For instance, in a series of bisubstrate inhibitors of nicotinamide N-methyltransferase (NNMT), the introduction of electron-withdrawing groups (EWGs) on a styrene moiety was found to be beneficial for inhibitory activity. nih.gov
Specifically, the para-position for these EWGs, such as nitro or cyano groups, was most effective. nih.gov The para-cyano substituted compound (17u) emerged as the most potent inhibitor in one study, with an IC50 value of 3.7 nM. nih.gov This highlights the critical role of the nitrile functionality in facilitating productive binding interactions. nih.gov In contrast, an electron-rich styrene moiety was not beneficial for NNMT inhibition. nih.gov
The linker connecting different parts of the molecule also plays a crucial role. A carefully chosen linker, in terms of both length and rigidity, is required for high potency. nih.gov For example, reducing the double bond of the lead inhibitor 17u to a saturated three-carbon linker increased the IC50 value more than 10-fold, although the resulting compound still showed high potency. nih.gov
In another study on thienopyridine derivatives, the presence of halogen atoms like fluorine and chlorine was shown to affect antimicrobial activity. researchgate.net Molecular docking studies supported these experimental findings, suggesting that these substituents contribute to favorable binding interactions with biological targets. researchgate.net
Table 2: Impact of Substituents on NNMT Inhibitory Activity
| Substituent | Position | Effect on Potency | Reference |
|---|---|---|---|
| Electron-withdrawing groups (e.g., CN, NO2) | para | Increased | nih.gov |
| Cyano (CN) | para | Most potent | nih.gov |
| Electron-rich groups | Decreased | nih.gov |
Stereochemistry plays a significant role in the biological activity of this compound derivatives, particularly in their interaction with enzymes. In a study of macrocyclic peptide inhibitors of NNMT, the stereochemistry of the initiating amino acid (L-tyrosine vs. D-tyrosine) in the peptide library was varied to increase the conformational space. rsc.org This led to the identification of potent inhibitors, indicating that specific stereochemical arrangements are crucial for effective binding. rsc.org
In another example, involving yeast alcohol dehydrogenase (YADH), mutations in the enzyme's active site led to a decrease in its stereochemical fidelity. pnas.org This suggests that the precise three-dimensional arrangement of amino acid residues in the binding pocket is critical for maintaining the high stereospecificity of the enzyme. These findings underscore the importance of considering stereochemistry in the design of potent and selective inhibitors based on the this compound scaffold.
Mechanistic Studies of Biological Action at a Molecular Level
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. For derivatives targeting NNMT, mechanistic studies have revealed that they can act as competitive inhibitors. nih.govnih.gov For example, some compounds have been shown to share a binding site in the active site of NNMT with the known inhibitor APO866. nih.gov
Molecular docking studies have provided further insights into the binding modes of these inhibitors. acs.orgresearchgate.net These studies have shown that the synthesized compounds are predicted to fit into the binding sites of target proteins associated with specific cancer cell types. acs.org For instance, certain pyridine derivatives were shown to have H-acceptor interactions with amino acid residues like VAL87 and LYS91 due to the presence of cyano and carbonyl groups. semanticscholar.org
Furthermore, some nicotinamide analogs have been identified as tight-binding inhibitors of NNMT, with their inhibitory activity being characterized using methods like Morrison's quadratic equation to determine their apparent Ki values. nih.gov The development of continuous assays, such as those using glutamate (B1630785) dehydrogenase, has facilitated the real-time monitoring of nicotinamidase activity and the characterization of inhibitors. nih.gov These mechanistic studies provide a rational basis for the further optimization of this compound-based compounds to enhance their therapeutic potential.
Applications in Chemical Biology and Medicinal Chemistry Research
5-Cyano-2-methylnicotinamide as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems. This compound derivatives have been investigated for their potential as chemical probes, particularly in the context of enzyme inhibition.
One area of focus is their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in various cellular processes, including DNA repair, and their inhibition is a key strategy in cancer therapy. bath.ac.ukmdpi.com Nicotinamide (B372718), a structurally related compound, is a known inhibitor of PARP. bath.ac.uk Research has explored how modifications to the nicotinamide scaffold, such as the introduction of a cyano group, can influence inhibitory activity and selectivity. For instance, studies on isoquinolin-1-ones, which share structural similarities with nicotinamide derivatives, have shown that substitutions on the ring can lead to selective inhibition of different PARP isoforms like PARP-1 and PARP-2. bath.ac.uk
Derivatives of this compound are also being explored as inhibitors for other enzymes, such as nicotinamide N-methyltransferase (NNMT). diva-portal.orgacs.org NNMT is an enzyme that catalyzes the methylation of nicotinamide and is implicated in various diseases, including cancer and metabolic disorders. diva-portal.orgacs.orgrsc.orgnih.govresearchgate.net The development of potent and selective NNMT inhibitors is an active area of research, with some of the most effective inhibitors being bisubstrate analogs that mimic both nicotinamide and the methyl donor, S-adenosyl-L-methionine (SAM). diva-portal.orgacs.orgresearchgate.net Research has shown that incorporating an electron-deficient aromatic group to mimic the nicotinamide moiety can lead to potent inhibition. diva-portal.orgacs.org
Additionally, N-methylnicotinamide, a metabolite of nicotinamide, has been identified as an endogenous probe for studying drug-drug interactions involving multidrug and toxin extrusion proteins (MATE1 and MATE2-K). nih.gov This highlights the potential of nicotinamide-based compounds to serve as tools for investigating transport proteins. nih.govnih.gov
Scaffold for Novel Compound Development in Medicinal Chemistry
The this compound structure serves as a valuable scaffold for the development of new compounds in medicinal chemistry. Its pyridine (B92270) ring system is a common feature in many biologically active molecules and approved drugs. ekb.eg The presence of the cyano and amide functional groups allows for a variety of chemical modifications, enabling the synthesis of diverse compound libraries for screening against different biological targets. nih.gov
This scaffold has been utilized in the design of inhibitors for various kinases, which are crucial targets in cancer therapy. The general strategy involves creating hybrid molecules by linking the this compound core to other pharmacophores to enhance potency and selectivity. nih.gov
The concept of "scaffold hopping," which involves replacing a core molecular structure with a bioisosteric equivalent, is a common strategy in drug discovery to improve properties such as metabolic stability. researchgate.net The nicotinamide scaffold is often a starting point for such explorations.
Intermediate in Complex Molecule Synthesis
This compound and its parent compound, 5-cyano-2-methylpyridine, are important intermediates in the synthesis of more complex molecules. chemdad.comchemimpex.com The cyano group can be readily converted into other functional groups, such as amines or carboxylic acids, providing a handle for further chemical elaboration.
For example, nicotinamide derivatives have been used to synthesize condensed thieno[2,3-b]pyridines, which have shown antiproliferative activity against various cancer cell lines. acs.org The synthesis often involves the reaction of a cyanopyridinethione derivative with halo compounds to build the fused ring system. acs.orgnih.gov These reactions demonstrate the utility of the cyano-substituted pyridine core as a versatile building block for constructing complex heterocyclic systems with potential therapeutic applications. acs.orgnih.gov
Material Science Applications
While the primary focus of research on this compound has been in the life sciences, its structural features suggest potential applications in material science. The pyridine ring and cyano group can participate in the formation of coordination polymers and other supramolecular assemblies. mdpi.comresearchgate.net
Nicotinamide and its derivatives are known to form complexes with metal ions, acting as ligands that can direct the formation of specific crystal structures. mdpi.comresearchgate.net The ability of the amide group to form strong hydrogen bonds is a key factor in the self-assembly of these materials. mdpi.com
Furthermore, compounds containing cyano groups are sometimes investigated for their potential use in organic electronics and functional materials. bldpharm.comevitachem.com The electronic properties of the cyano group can influence the optical and electronic behavior of the molecule. While specific research on the material science applications of this compound is not extensive, the characteristics of its functional groups suggest it could be a candidate for incorporation into novel polymers or other advanced materials. chemimpex.com
Future Research Directions
Exploration of Undiscovered Synthetic Routes
While existing methods for the synthesis of 5-Cyano-2-methylnicotinamide and its analogs have proven effective, the quest for more efficient, cost-effective, and environmentally benign synthetic pathways is a perpetual endeavor in medicinal chemistry. Future research should focus on the development of novel synthetic strategies that offer improvements in yield, scalability, and stereoselectivity.
One promising avenue is the exploration of multi-component reactions , which allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach could significantly streamline the synthesis of the this compound core and its derivatives. Another area of interest lies in the application of flow chemistry , which can offer enhanced control over reaction parameters, leading to improved yields and purity, as well as facilitating safer handling of hazardous reagents. acs.org
Furthermore, the development of novel catalytic systems , including transition-metal catalysts and organocatalysts, could open up new avenues for the functionalization of the nicotinamide (B372718) scaffold. For instance, the use of innovative catalysts could enable the direct and selective introduction of various substituents at different positions of the pyridine (B92270) ring, thereby expanding the chemical diversity of the compound library.
A key challenge in the synthesis of chiral derivatives of this compound is the control of stereochemistry. Future research should therefore also focus on the development of asymmetric synthetic methods to produce enantiomerically pure compounds, which is crucial for understanding their specific interactions with biological targets.
Advanced Spectroscopic and Imaging Techniques for Characterization
A thorough understanding of the structural and physicochemical properties of this compound and its analogs is fundamental to elucidating their mechanism of action and for guiding further drug design efforts. While standard spectroscopic techniques such as NMR and mass spectrometry are routinely employed, future research will benefit from the application of more advanced and specialized techniques. acs.orgresearchgate.netmdpi.com
Two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, will be invaluable for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. mdpi.com These techniques provide detailed information about the connectivity of atoms within the molecule, which is essential for confirming the desired chemical structure. mdpi.com
X-ray crystallography will continue to be the gold standard for determining the three-dimensional structure of these compounds in the solid state. The detailed structural information obtained from X-ray crystallography can provide crucial insights into the conformation of the molecule and its potential binding modes to biological targets.
In addition to these established techniques, the use of advanced mass spectrometry methods , such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), will be critical for the accurate determination of molecular formulas and for the structural elucidation of metabolites in biological systems. semanticscholar.orgunivpm.it Furthermore, the application of imaging mass spectrometry could provide valuable information on the spatial distribution of the compound and its metabolites within tissues and cells.
High-Throughput Screening and Lead Optimization Based on the this compound Scaffold
The this compound scaffold represents a promising starting point for the discovery of new therapeutic agents. High-throughput screening (HTS) of large compound libraries based on this scaffold will be a key strategy for identifying novel hits against a wide range of biological targets. acs.orgnih.gov HTS allows for the rapid and automated testing of thousands of compounds, significantly accelerating the initial stages of drug discovery. acs.orgresearchgate.net
Once initial hits are identified, a process of lead optimization is required to improve their potency, selectivity, and pharmacokinetic properties. uni-saarland.de This iterative process involves the systematic modification of the chemical structure of the lead compound and the evaluation of the resulting analogs in a battery of in vitro and in vivo assays. uni-saarland.de
A crucial aspect of lead optimization is the establishment of a clear structure-activity relationship (SAR) . acs.orgacs.org SAR studies aim to understand how specific structural modifications influence the biological activity of the compound. acs.org This knowledge is then used to guide the design of new analogs with improved properties. For example, modifications to the substituents on the pyridine ring or the amide group could be explored to enhance target binding affinity or to modulate metabolic stability. acs.org
The ultimate goal of lead optimization is to identify a drug candidate with a desirable balance of efficacy, safety, and pharmacokinetic properties that is suitable for further development. uni-saarland.de
Novel Biological Target Identification and Validation
While some biological activities of this compound derivatives have been reported, a comprehensive understanding of their molecular targets and mechanisms of action is still largely unexplored. Future research should focus on the identification and validation of novel biological targets for this class of compounds.
One approach is to use chemical proteomics techniques to identify the proteins that interact with this compound and its analogs in a cellular context. This can be achieved by using affinity-based probes or by employing techniques such as thermal proteome profiling.
Another strategy is to perform phenotypic screening in various disease models to identify compounds that elicit a desired biological response. Once an active compound is identified, target deconvolution studies can be initiated to determine its molecular target.
The validation of a potential biological target is a critical step in the drug discovery process. This involves demonstrating that the engagement of the target by the compound is responsible for the observed biological effect. This can be achieved through a variety of experimental approaches, including genetic knockdown or knockout of the target protein, or by using tool compounds with high selectivity for the target. The identification and validation of novel biological targets will be crucial for expanding the therapeutic applications of this compound derivatives.
Computational Design of Next-Generation Analogs
Computational methods are playing an increasingly important role in modern drug discovery. Computer-aided drug design (CADD) can be a powerful tool for the rational design of next-generation analogs of this compound with improved properties. researchgate.netresearchgate.net
Molecular docking studies can be used to predict the binding mode of this compound derivatives to the active site of a known or putative biological target. researchgate.net This information can then be used to guide the design of new analogs with enhanced binding affinity.
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds and to prioritize them for synthesis and testing.
Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound-target complex and to gain insights into the key interactions that stabilize the binding. This information can be invaluable for understanding the molecular basis of activity and for designing analogs with improved binding kinetics.
By integrating computational design with synthetic chemistry and biological testing, it will be possible to accelerate the discovery and development of novel therapeutic agents based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
